8-bromocubane-1-carboxylic acid
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Overview
Description
8-Bromocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields of science and industry. The presence of a bromine atom and a carboxylic acid group on the cubane framework introduces additional reactivity and functionality, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
Cubane derivatives, including 8-bromocubane-1-carboxylic acid, are known to be of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
Mode of Action
Cubane derivatives have been demonstrated to undergo electrochemical functionalization by oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction is compatible with the presence of other oxidizable functional groups .
Biochemical Pathways
The cubane system is known to be highly strained, which may influence its interactions with biological molecules .
Result of Action
The electrochemical functionalization of cubane derivatives has been demonstrated, suggesting that these compounds may undergo transformations under certain conditions .
Action Environment
The electrochemical functionalization of cubane derivatives has been shown to occur under mild conditions, suggesting that these reactions may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromocubane-1-carboxylic acid typically involves the bromination of cubane derivatives followed by carboxylation. One common method starts with the bromination of cubane to form 8-bromocubane, which is then subjected to carboxylation reactions to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and various carboxylation techniques, such as the use of carbon dioxide under high pressure .
Industrial Production Methods: While large-scale industrial production methods for this compound are not extensively documented, the principles of cubane chemistry and carboxylation reactions can be applied. The scalability of these reactions is facilitated by advancements in flow chemistry and continuous processing techniques, which allow for efficient and controlled synthesis of complex molecules .
Chemical Reactions Analysis
Types of Reactions: 8-Bromocubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to form cubane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium alkoxides or amines under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized cubane derivatives.
Reduction: Formation of cubane-1-carboxylic acid.
Substitution: Formation of substituted cubane derivatives with various functional groups.
Scientific Research Applications
8-Bromocubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various cubane derivatives.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Comparison with Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Cubane-1-carboxylic acid: Lacks the bromine atom but retains the carboxylic acid group.
8-Bromocubane: Contains the bromine atom but lacks the carboxylic acid group.
Uniqueness: 8-Bromocubane-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the cubane framework.
Properties
CAS No. |
37794-29-9 |
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Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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